molecular formula C19H20BrClN2O2 B12458800 5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)-2-methoxybenzamide

5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)-2-methoxybenzamide

Cat. No.: B12458800
M. Wt: 423.7 g/mol
InChI Key: TYZXFHTXVLDCKA-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, piperidine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Piperidine Substitution: The attachment of a piperidine ring to the aromatic system.

    Amidation: The formation of the benzamide structure through a reaction with an amine.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • N-(3-chloro-4-(piperidin-1-yl)phenyl)-5-methoxybenzamide

Uniqueness

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20BrClN2O2

Molecular Weight

423.7 g/mol

IUPAC Name

5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C19H20BrClN2O2/c1-25-18-8-5-13(20)11-15(18)19(24)22-14-6-7-17(16(21)12-14)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24)

InChI Key

TYZXFHTXVLDCKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl

Origin of Product

United States

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